molecular formula C19H20N2O3 B2689626 4-benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide CAS No. 1351581-40-2

4-benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide

Cat. No.: B2689626
CAS No.: 1351581-40-2
M. Wt: 324.38
InChI Key: CHRNQQAUBCIFNJ-UHFFFAOYSA-N
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Description

4-Benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide is a synthetic morpholine-3-carboxamide derivative intended for research and development purposes. Compounds based on the morpholine carboxamide scaffold are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with a variety of biological targets . Specifically, morpholine derivatives and carboxamide-functionalized heterocycles are frequently investigated as modulators of kinase activity and other key enzymatic pathways . For instance, structurally similar quinolinone-3-carboxamides have been explored as multi-target agents with antioxidant and anti-inflammatory activity, specifically for their ability to inhibit enzymes like lipoxygenase (LOX) . Furthermore, research into morpholine-containing small molecules has extended into the modulation of potassium channels, such as Kv7, which are important targets for neurological and cardiovascular conditions . The specific substitution pattern of this compound, featuring both benzyl and N-phenyl groups, may confer unique physicochemical and pharmacological properties worthy of investigation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-20(16-10-6-3-7-11-16)19(23)17-13-24-14-18(22)21(17)12-15-8-4-2-5-9-15/h2-11,17H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRNQQAUBCIFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the morpholine ring followed by the introduction of the benzyl, methyl, and phenyl groups through various substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups, enhancing the compound’s reactivity and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

Medicinal Chemistry and Anticancer Research

Recent studies have highlighted the potential of derivatives of 1,2,4-oxadiazole, a structural component similar to that found in 4-benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide, as promising anticancer agents. The unique bioisosteric properties of these compounds contribute to their efficacy in targeting cancer cells. For instance, derivatives have shown significant activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells, with IC50 values indicating their potency as apoptosis inducers .

Case Study: Antitumor Activity

A notable case study involved the synthesis of a derivative of this compound that exhibited enhanced antitumor activity. This compound was evaluated against a panel of twelve human tumor cell lines, demonstrating high selectivity and potency with IC50 values as low as 1.143 µM against renal cancer cells . Such findings suggest that modifications to the chemical structure can lead to significant improvements in therapeutic efficacy.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of compounds similar to this compound is critical for optimizing their biological activity. SAR studies have revealed that specific substitutions on the morpholine ring can enhance anticancer properties while reducing toxicity . For example, modifications that introduce electron-donating groups have been shown to increase potency against various cancer cell lines.

Table: Summary of SAR Findings

CompoundModificationIC50 (µM)Cancer Cell Line
Compound A-NO2 Group0.11A549
Compound B-OCH3 Group0.76MCF-7
Compound C-Cl Group2.76OVXF 899

Biological Activities Beyond Anticancer Effects

In addition to its anticancer properties, this compound exhibits a range of biological activities that may be harnessed for therapeutic purposes. Research indicates potential applications in treating neurodegenerative diseases and metabolic disorders due to its ability to modulate specific biochemical pathways .

Future Directions and Research Opportunities

The ongoing exploration of this compound and its derivatives presents numerous opportunities for future research:

  • In Vivo Studies : Further investigation into the pharmacokinetics and toxicity profiles of these compounds is essential for their development as viable therapeutic agents.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with existing treatments could enhance its therapeutic potential against resistant cancer types.

Mechanism of Action

The mechanism of action of 4-benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share key structural features with the target molecule, differing primarily in substituent groups (Table 1):

Table 1: Structural Comparison of Morpholine Derivatives

Compound Name (Reference) Key Substituents Structural Differences vs. Target Compound
(3S)-4-Benzyl-N-[(4-methylphenyl)methyl]-5-oxomorpholine-3-carboxamide N-(4-methylbenzyl) group at carboxamide nitrogen - Replaces N-methyl and N-phenyl with a single 4-methylbenzyl group
- Stereochemistry specified as (3S)
(S)-N-[[3-(3-Fluoro-4-(4-morpholinyl)phenyl)-2-oxo-5-oxazolidinyl]methyl]benzylamine hydrochloride Fluorinated phenyl and oxazolidinone core - Oxazolidinone replaces morpholine
- Fluorine introduces electronegativity
5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide Isoxazole core, bis-benzyloxy, and morpholinomethylphenyl groups - Complex aryl substituents and isoxazole core
- Ethyl group at carboxamide

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility
  • The target compound’s N-methyl and N-phenyl groups likely increase lipophilicity (logP ~3.5–4.0 estimated), favoring blood-brain barrier penetration but reducing aqueous solubility. In contrast, the (3S)-4-benzyl analog with a polar 4-methylbenzyl group may exhibit lower logP (~3.0–3.5), improving solubility.
Stereochemical Considerations
  • The (3S)-configured analog highlights the importance of chirality in bioactivity. Enantiomers often differ in potency or toxicity, though specific data are unavailable in the evidence.

Biological Activity

4-benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a morpholine core, benzyl, methyl, oxo, and phenyl substituents, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound is characterized by the following structural formula:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This formula indicates the presence of two nitrogen atoms, three oxygen atoms, and a significant number of carbon and hydrogen atoms, which play a role in its interaction with biological targets.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The compound may function as an enzyme inhibitor or a receptor modulator , affecting various cellular pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thus altering metabolic pathways.
  • Receptor Modulation : It may interact with receptor sites, influencing signal transduction processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies suggest that it has potential cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Preliminary data indicate possible antibacterial and antifungal activities.
  • Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. For instance:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)2.41Induction of apoptosis
U-937 (Leukemia)1.54Cell cycle arrest at G1 phase
HCT116 (Colorectal)1.93Caspase activation

These findings suggest that the compound effectively induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These results indicate that the compound could be explored as a potential antimicrobial agent .

Neuroprotective Effects

Recent research has indicated that this compound may also possess neuroprotective properties. In animal models of neurodegeneration, it was observed to reduce oxidative stress markers and improve cognitive function .

Q & A

What are the recommended synthetic routes for 4-benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide, and how can reaction conditions be optimized?

Level : Basic
Methodological Answer :
The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves reacting a morpholine-derived carboxylic acid with an appropriate amine (e.g., N-methylaniline) using EDC·HCl and HOBt·H₂O as coupling agents in the presence of triethylamine (TEA) as a base. For example, similar compounds were synthesized by activating the carboxylic acid with EDC·HCl (41 mg, 0.215 mmol) and HOBt·H₂O (33 mg, 0.215 mmol), followed by coupling with the amine at room temperature for 12–24 hours . Optimization may involve adjusting stoichiometry, solvent (e.g., DMF or DCM), and reaction time to maximize yield.

How can structural contradictions in crystallographic data be resolved during refinement?

Level : Advanced
Methodological Answer :
Discrepancies in crystallographic data (e.g., bond lengths, angles, or thermal parameters) require iterative refinement using programs like SHELXL . Key steps include:

Twinning Analysis : Use SHELXD to detect twinning and refine against twinned data.

Restraints and Constraints : Apply geometric restraints for disordered regions (e.g., benzyl groups).

Validation Tools : Employ PLATON or ORTEP-3 to visualize thermal ellipsoids and validate hydrogen bonding.
For macromolecular analogs, SHELXPRO can interface with refinement pipelines to handle high-resolution data .

What computational methods are suitable for predicting the pharmacological activity of this compound?

Level : Advanced
Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs).

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity.

MD Simulations : Run molecular dynamics (e.g., GROMACS) to assess stability of ligand-receptor complexes.
Similar carboxamide derivatives (e.g., agrochemical analogs) have been studied using these methods .

How can reaction intermediates be characterized to confirm structural integrity?

Level : Basic
Methodological Answer :

NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions. For example, benzyl protons typically appear as a multiplet at δ 7.2–7.4 ppm, while carbonyl carbons resonate at δ 165–175 ppm.

Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+^+).

HPLC-PDA : Monitor reaction progress and purity (>95%) using a C18 column with acetonitrile/water gradients .

What strategies mitigate low yields in the final coupling step?

Level : Advanced
Methodological Answer :
Low yields often stem from steric hindrance or poor nucleophilicity of the amine. Solutions include:

Pre-activation : Convert the carboxylic acid to a mixed anhydride or active ester before coupling.

Microwave Assistance : Accelerate reactions via microwave irradiation (e.g., 100°C, 30 min).

Alternative Coupling Agents : Replace EDC/HOBt with HATU or PyBOP for challenging substrates.
A study on pyridinecarboxamides achieved 85% yield using HATU in DMF .

How can researchers address discrepancies between theoretical and experimental spectral data?

Level : Advanced
Methodological Answer :

DFT Calculations : Compare experimental 1H^1H NMR shifts with Gaussian/B3LYP/6-31G(d)-predicted values.

Conformational Analysis : Use Mercury (CCDC) to overlay crystallographic and computed structures.

Solvent Effects : Account for solvent polarity in simulations (e.g., PCM model in Gaussian).
For morpholine derivatives, discrepancies in carbonyl peaks may arise from tautomerism, requiring multi-solvent NMR validation .

What are the best practices for evaluating polymorphic forms of this compound?

Level : Advanced
Methodological Answer :

PXRD : Compare experimental diffraction patterns with simulated data from Mercury .

DSC/TGA : Identify melting points and thermal stability of polymorphs.

Slurry Experiments : Suspend the compound in solvents (e.g., ethanol/water) to isolate stable forms.
A related benzamide exhibited two polymorphs with distinct melting points (244°C vs. 238°C) .

How can researchers design analogs to improve metabolic stability?

Level : Advanced
Methodological Answer :

Bioisosteric Replacement : Substitute the benzyl group with a pyridyl or cyclohexyl moiety to reduce CYP450 metabolism.

Deuterium Labeling : Replace labile hydrogens (e.g., morpholine α-H) with deuterium.

Prodrug Design : Mask the carboxamide as an ester or carbamate for sustained release.
A fluorophenyl analog showed enhanced stability in microsomal assays .

What analytical methods are recommended for purity assessment in multi-step syntheses?

Level : Basic
Methodological Answer :

HPLC-ELSD : Detect non-UV-active impurities using evaporative light scattering.

Chiral Chromatography : Resolve enantiomers with a Chiralpak IA column (hexane/IPA).

Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
A Kanto reagent catalog lists >97.0% purity for morpholine derivatives via HPLC .

How can researchers reconcile conflicting bioactivity data across assays?

Level : Advanced
Methodological Answer :

Assay Validation : Use positive controls (e.g., staurosporine for kinase inhibition) to confirm protocol reliability.

Off-Target Screening : Test against unrelated targets (e.g., hERG channel) to rule out false positives.

Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05).
A pyrazolecarboxamide study resolved contradictions by correlating IC₅₀ values with cellular permeability .

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